molecular formula C20H21N3O6S B2510532 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 895438-39-8

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2510532
CAS No.: 895438-39-8
M. Wt: 431.46
InChI Key: LVYYJMYBQMQXCZ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide features a benzo[d]thiazole core substituted with a 2-ethoxyethyl chain at position 3 and dimethoxy groups at positions 5 and 4. The (Z)-configuration of the imine bond ensures planar geometry, while the 2-nitrobenzamide moiety introduces strong electron-withdrawing effects. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., benzothiazole- and thiadiazole-based derivatives) suggest synthetic routes involving cyclocondensation of enaminones with nitro-substituted benzamides under reflux conditions .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-4-29-10-9-22-15-11-16(27-2)17(28-3)12-18(15)30-20(22)21-19(24)13-7-5-6-8-14(13)23(25)26/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYYJMYBQMQXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound classified under the benzo[d]thiazole derivatives, known for their diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₆S₂, with a molecular weight of approximately 437.5 g/mol. The compound features a benzo[d]thiazole core, an ethoxyethyl substituent, and two methoxy groups, which enhance its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₆S₂
Molecular Weight437.5 g/mol
CAS Number895448-04-1

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds in the benzo[d]thiazole class often inhibit enzymes that are critical for pathogen survival or cancer cell proliferation.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that benzo[d]thiazole derivatives exhibit broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory conditions.

Anticancer Potential

The anticancer properties of this compound are supported by its ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit tumor growth by targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-(2-Ethoxyethyl), 5,6-dimethoxy, 2-nitrobenzamide Nitro, ethoxyethyl, dimethoxy, benzamide
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzo[d]thiazole Benzamide at C2 Benzamide, unsubstituted thiazole
Compound 6 3H-[1,3,4]thiadiazol-2-ylidene 5-Isoxazol-5-yl, 3-phenyl, benzamide Isoxazole, benzamide
Compound 8a 3H-[1,3,4]thiadiazol-2-ylidene 5-(5-Acetyl-6-methyl-pyridin-2-yl), benzamide Acetyl, pyridinyl, benzamide

Key Observations :

  • The target’s nitro group distinguishes it from most analogs, which typically feature acetyl (8a, 8b) or benzoyl (8c) groups. This substitution enhances electrophilicity and may influence redox-dependent biological activity .
  • The 2-ethoxyethyl chain on the thiazole ring improves solubility compared to phenyl or methyl substituents in analogs like 6 or 8a .

Key Observations :

  • The target’s synthesis likely mirrors the use of active methylene compounds (e.g., ethyl acetoacetate) in , but with nitrobenzamide as the nucleophile .
  • Catalytic systems like TBHP/Bu4NI (used for 3ar) could optimize yields for the target compound .

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound ~180–220 (predicted) ~1670 (benzamide) 1.2 (t, CH3), 3.6–4.1 (m, OCH2), 3.8 (s, OCH3), 7.2–8.5 (Ar-H)
Compound 6 160 1606 7.36–8.13 (Ar-H), 7.95 (isoxazole-H)
Compound 8a 290 1679, 1605 2.49 (s, CH3), 7.47–8.39 (Ar-H)
3ar Not reported Not reported Not reported

Key Observations :

  • The target’s dimethoxy groups (δ ~3.8 ppm) and ethoxyethyl chain (δ ~1.2 and 3.6–4.1 ppm) would dominate its ¹H-NMR profile, contrasting with the acetyl signals in 8a .
  • The nitro group’s strong IR absorption (~1350–1500 cm⁻¹) would further differentiate it from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.